molecular formula C8H5ClF4O B1586405 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol CAS No. 261763-05-7

3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol

Cat. No. B1586405
CAS RN: 261763-05-7
M. Wt: 228.57 g/mol
InChI Key: TXEZAXDRQCONER-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol, also known as 3CF-5TMB, is a synthetic compound with a wide range of applications in the scientific and industrial fields. It is a versatile chemical that can be used in a variety of laboratory experiments, as well as in the production of pharmaceuticals and other products.

Scientific Research Applications

Pharmaceutical Drug Development

The trifluoromethyl group (-CF₃) in compounds like 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol is known to enhance the pharmacological properties of drugs . This compound can serve as a precursor in synthesizing new molecules with potential therapeutic effects. Its unique structure could be exploited to improve drug potency, stability, and bioavailability.

Organic Synthesis

This compound can act as an intermediate in organic synthesis, particularly in reactions at the benzylic position . It can undergo free radical bromination, nucleophilic substitution, and oxidation, which are fundamental reactions for constructing complex organic molecules.

Veterinary Medicine

Similar to its applications in human pharmaceuticals, this compound could also be used to develop drugs for veterinary medicine. The trifluoromethyl group can contribute to the creation of more potent and safer medications for animals .

properties

IUPAC Name

[3-chloro-2-fluoro-5-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF4O/c9-6-2-5(8(11,12)13)1-4(3-14)7(6)10/h1-2,14H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXEZAXDRQCONER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CO)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378688
Record name [3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol

CAS RN

261763-05-7
Record name [3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261763-05-7
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol
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3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol
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Reactant of Route 6
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